1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Overview
Description
1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is a heterocyclic organic compound that features a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-methyl-2,5-dihydro-1H-pyrrole with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the acetylation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrolidine.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to altered cellular processes. For example, it has been shown to suppress cell growth and increase glucose uptake in monoclonal antibody production. The exact molecular targets and pathways are still under investigation, but its effects on enzyme activity and cellular metabolism are of particular interest.
Comparison with Similar Compounds
2-Acetylpyrrole: Shares a similar pyrrole ring structure but differs in the position of the acetyl group.
4-Methyl-2,5-dihydro-1H-pyrrole: Lacks the acetyl group, making it less reactive in certain chemical reactions.
1-Acetyl-2,5-dimethylpyrrole: Similar structure but with an additional methyl group, affecting its chemical properties and reactivity.
Uniqueness: 1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-acetyl-3-methyl-2H-pyrrol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-7(10)8(4-5)6(2)9/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINPDQRRTXHBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379323 | |
Record name | 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34581-92-5 | |
Record name | 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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